N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, an acetyl group, and a prop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the Acetyl Group: The acetyl group is introduced through acetylation reactions, often using acetic anhydride or acetyl chloride as reagents.
Formation of the Prop-2-enamide Moiety: This step involves the reaction of the piperidine derivative with acryloyl chloride or similar reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain kinases or other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)phenyl)prop-2-enamide
- 2-Acetyl-4-methylpyridine
- 2-Amino-4-methylpyridine
Uniqueness
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-acetyl-4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-17(21)18-16-6-5-14(11-15(16)13(3)20)19-9-7-12(2)8-10-19/h4-6,11-12H,1,7-10H2,2-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXACIWSCDAOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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